(3-Ethyl-5-methylphenyl)methanamine
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Overview
Description
(3-Ethyl-5-methylphenyl)methanamine is an organic compound with the molecular formula C10H15N It is a derivative of methanamine, where the methanamine group is attached to a benzene ring substituted with ethyl and methyl groups at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-5-methylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 3-ethyl-5-methylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (3-Ethyl-5-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
(3-Ethyl-5-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Ethyl-5-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- (3-Ethyl-4-methylphenyl)methanamine
- (3-Ethyl-5-methylphenyl)ethanamine
- (3-Methyl-5-ethylphenyl)methanamine
Comparison: (3-Ethyl-5-methylphenyl)methanamine is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities .
Biological Activity
(3-Ethyl-5-methylphenyl)methanamine, with the molecular formula C10H15N, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by a methanamine group attached to a substituted benzene ring, where ethyl and methyl groups are positioned at the 3 and 5 locations, respectively. This specific substitution pattern influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Interaction : The compound may act as a ligand for specific enzymes, modulating their activity. Its structure allows it to fit into active sites or binding pockets of these enzymes, influencing biochemical pathways.
- Receptor Binding : Preliminary studies suggest that it may interact with receptors involved in neurotransmission and inflammation, although specific receptor targets remain to be fully elucidated.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, including:
- Antimicrobial Activity : Initial investigations have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development.
- Anti-inflammatory Effects : There is emerging evidence suggesting that it may modulate inflammatory responses, which could be beneficial in treating various inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study conducted to evaluate the antimicrobial properties of this compound involved testing against common bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential use as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.
Case Study: Inflammatory Response Modulation
In vitro studies have indicated that this compound may reduce the secretion of pro-inflammatory cytokines in activated macrophages. This finding suggests a mechanism through which the compound could exert anti-inflammatory effects, potentially useful in therapeutic contexts.
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
(3-Ethyl-4-methylphenyl)methanamine | Similar substitution pattern | Moderate antimicrobial activity |
(3-Ethyl-5-methylphenyl)ethanamine | Ethanol group instead of amine | Reduced binding affinity |
(3-Methyl-5-ethylphenyl)methanamine | Different substitution leading to altered reactivity | Variable biological activities |
Properties
IUPAC Name |
(3-ethyl-5-methylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBVNWOCABICU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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